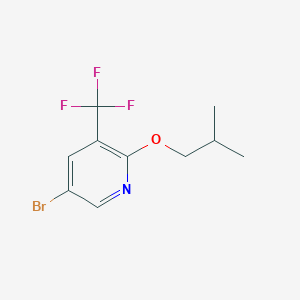

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3NO/c1-6(2)5-16-9-8(10(12,13)14)3-7(11)4-15-9/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCRFENGLLLARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Based on TFMP Derivatives

One approach to synthesizing trifluoromethylpyridine (TFMP) derivatives involves three primary methods:

- Chlorine/fluorine exchange using trichloromethylpyridine

- Construction of a pyridine ring from a trifluoromethyl-containing building block

- Direct introduction of a trifluoromethyl group using a trifluoromethyl active species, such as trifluoromethyl copper, in substitution reactions with bromo- and iodopyridines

Currently, the first two methods are more commonly employed.

Synthesis of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine

The synthesis of a similar compound, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, has been documented. The process involves a reaction in two stages:

- Stage 1: Reacting 2-methoxy-3-(trifluoromethyl)pyridine with 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione and trifluoroacetic acid at 20°C for 18 hours under an inert atmosphere.

- Stage 2: Addition of sodium hydrogencarbonate in n-heptane and ethyl acetate.

Procedure for Intermediate 1: 5-Bromo-2-methoxy-3-trifluoromethyl-pyridine

- To 2-methoxy-3-(trifluoromethyl)pyridine (20.0 g, 113.0 mmol) and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (43.6 g, 152.0 mmol), add trifluoroacetic acid (TFA) (80 mL).

- Stir the resulting mixture at room temperature for 18 hours under argon.

- Remove the TFA in vacuo (50 mbar, 45°C) and suspend the residue in tert-butyl methyl ether (200 mL).

- Remove the resulting colorless solid by filtration and wash with tert-butyl methyl ether (50 mL).

- Concentrate the filtrate in vacuo and suspend in ethyl acetate (50 mL).

- Remove the insoluble colorless solid by filtration and wash with ethyl acetate (50 mL).

- Concentrate the filtrate in vacuo, dilute with heptane/tert-butyl methyl ether (5/1, 20 mL), and remove the insoluble colorless solid by filtration.

- Purify the filtrate by column chromatography on silica gel with heptane/ethyl acetate, 100/0 to 90/10.

- Filter the crude product through a plug of \$$NaHCO_3\$$.

The yield for this reaction was reported as 74%.

Preparation Method for 5-bromo-2-picoline

A method for preparing 5-bromo-2-picoline involves the following steps:

- React diethyl malonate with alkali metal to generate salts, then add 5-nitro-2-chloropyridine for condensation, followed by decarboxylation under acidic conditions to obtain 5-nitro-2-picoline.

- Hydrogenate 5-nitro-2-picoline under the catalysis of a Pd/C catalyst to obtain 5-amino-2-methyl pyridine.

- React 5-amino-2-methyl pyridine with acid to generate salts, cool to 0~-10 ℃, add bromine, then add a sodium nitrite water solution, and basify the solution to obtain 5-bromo-2-picoline after extraction and drying.

1HNMR data for key intermediates:

- 5-amino-2-methyl pyridine: 1HNMR (400MHz, \$$CDCl_3\$$): δ8.61(s, 1H), 7.29(m, 1H), 7.25(m, 1H), 4.0(s, 2H), 2.55(s, 3H).

- 5-bromo-2-picoline: 1HNMR (400MHz, \$$CDCl_3\$$): δ9.34(s, 1H), 8.41(m, 1H), 7.37(m, 1H), 2.74(s, 3H).

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the 2-methylpropoxy group.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.

Oxidation and Reduction Reactions: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.

Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions.

Hydrolysis: The major product is typically the corresponding alcohol or acid.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Potential use in the development of bioactive compounds.

- Studied for its interactions with biological macromolecules.

Medicine:

- Investigated for its potential pharmacological properties.

- May serve as a lead compound in drug discovery.

Industry:

- Utilized in the production of specialty chemicals.

- Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula: C₁₀H₁₁BrF₃NO

- Molecular Weight : 298.11 g/mol

- CAS Number : 2092001-08-4

- IUPAC Name : 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine

- Key Features : The compound contains a pyridine core substituted with bromine (Br) at position 5, a trifluoromethyl (CF₃) group at position 3, and a 2-methylpropoxy (isobutoxy) group at position 2. These substituents confer unique steric, electronic, and solubility properties, making it valuable in pharmaceutical and agrochemical synthesis .

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations at Position 2

However, it may reduce reactivity in cross-coupling reactions due to steric effects .

Trifluoromethyl Group Variations

Key Insight : The trifluoromethyl group in all three compounds enhances metabolic stability. However, the absence of an alkoxy group in 5-Bromo-2-(trifluoromethyl)pyridine simplifies its use in Pd-catalyzed reactions, as seen in Heck coupling (e.g., synthesis of acrylates) .

Bromine Position and Functional Group Modifications

Key Insight : Bromine at position 5 (target compound) is strategically advantageous for forming C-C bonds in pharmaceutical intermediates. In contrast, bromine at position 3 (e.g., 3-Bromo-5-Methoxypyridine) limits coupling efficiency due to steric and electronic factors .

Biological Activity

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethylpyridines, which have garnered attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

- Molecular Formula : C₈H₈BrF₃N

- Molecular Weight : 251.06 g/mol

- CAS Number : 1214377-42-0

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors:

- Enzyme Inhibition : This compound has been shown to inhibit specific kinases, which are critical in cell signaling pathways. The inhibition of these enzymes can lead to altered cellular responses and potential therapeutic effects in diseases characterized by dysregulated signaling pathways.

- Modulation of Gene Expression : The compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes. This effect is particularly relevant in the context of cancer and inflammatory diseases .

- Biochemical Pathways : It participates in several biochemical pathways, including those involved in cell proliferation and apoptosis. Its ability to affect these pathways makes it a candidate for further investigation in therapeutic contexts .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Anti-inflammatory Properties : Research indicated that this compound could reduce the secretion of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

- Neuroprotective Effects : Preliminary studies have shown that it may protect neuronal cells from oxidative stress, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the most reliable synthetic routes for preparing 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis typically involves trifluoromethylation and alkoxylation of pyridine precursors. A common approach is to use trifluoromethyl copper intermediates to introduce the trifluoromethyl group at the 3-position of the pyridine ring, followed by bromination and alkoxylation. For example, trifluoromethylation of 5-bromo-2-hydroxypyridine derivatives using CuCF₃ under controlled conditions (e.g., DMF, 60°C) can yield intermediates, which are then alkylated with 2-methylpropyl bromide in the presence of a base like K₂CO₃ . Alternative routes may involve protecting group strategies to direct substitution patterns.

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substitution patterns. For instance, the methine proton in the 2-methylpropoxy group appears as a triplet (δ ~3.5 ppm) in ¹H NMR, while the trifluoromethyl group shows a singlet at ~-60 ppm in ¹⁹F NMR. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography (if crystalline) provides definitive structural confirmation, as seen in related pyridine derivatives with similar substituents . Purity can be assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis.

Q. What are the key stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound is sensitive to moisture and light due to the electron-withdrawing trifluoromethyl and bromine groups. Storage under inert gas (argon or nitrogen) at -20°C in amber vials is recommended. Degradation pathways include hydrolysis of the alkoxy group under acidic or basic conditions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) combined with HPLC monitoring can identify degradation products .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C5 vs. C3) influence the reactivity of trifluoromethylpyridines in cross-coupling reactions?

- Methodological Answer : Bromine at C5 activates the pyridine ring for Suzuki-Miyaura coupling due to its electron-withdrawing effect, enhancing oxidative addition with palladium catalysts. In contrast, bromine at C3 (e.g., 3-bromo-2-methoxy-5-(trifluoromethyl)pyridine) may sterically hinder coupling partners. Computational studies (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and transition states. Experimental validation involves screening ligands (e.g., XPhos, SPhos) and bases (K₃PO₄ vs. Cs₂CO₃) to optimize yields .

Q. What strategies mitigate competing side reactions during functionalization of the trifluoromethyl group?

- Methodological Answer : The trifluoromethyl group’s stability limits direct functionalization. Researchers employ protective/deprotective strategies for the pyridine ring or use radical-mediated pathways. For example, photoredox catalysis with Ru(bpy)₃²⁺ under blue light enables selective C–H trifluoromethylation without altering existing substituents. Alternatively, transient directing groups (e.g., pyridine-N-oxide) can enhance selectivity in metal-catalyzed reactions .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to target proteins (e.g., kinases). Quantitative Structure-Activity Relationship (QSAR) models trained on analogs (e.g., 5-bromo-4-(trifluoromethyl)pyridin-2-ol) correlate substituent effects (Hammett σ values) with bioactivity. Free-energy perturbation (FEP) calculations refine predictions for trifluoromethyl and bromine contributions to ligand-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.